molecular formula C7H10O4 B1196770 cis-1,3-Cyclopentanedicarboxylic acid CAS No. 876-05-1

cis-1,3-Cyclopentanedicarboxylic acid

Cat. No. B1196770
CAS RN: 876-05-1
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cis-1,3-Cyclopentanedicarboxylic acid derivatives has been explored through various methods. A notable approach involves the use of 3-oxocyclopentanecarboxylic acid isomers as the basis for synthesis, highlighting the importance of geometric isomerism in the resultant compounds (Curry, Peet, Magnuson, & Mclennan, 1988).

Molecular Structure Analysis

The molecular structure of cis-1,3-Cyclopentanedicarboxylic acid and its salts reveals intricate details about its conformational preferences. Studies using 1H NMR spectroscopy in DMSO solution have established the conformational populations of the acid and its mono- and dianion forms, providing insights into the energetics of intramolecular hydrogen bonds within these molecules (Emenike, Carroll, & Roberts, 2013).

Chemical Reactions and Properties

Research into the chemical reactions of cis-1,3-Cyclopentanedicarboxylic acid has uncovered its potential in forming intramolecular hydrogen bonds, with significant implications for its stability and reactivity. The diacid form exhibits multiple conformations, whereas its ionized forms are more conformationally restricted. The strength of these intramolecular hydrogen bonds has been quantified, offering a comparative analysis with similar structures (Emenike, Carroll, & Roberts, 2013).

Physical Properties Analysis

The physical properties of cis-1,3-Cyclopentanedicarboxylic acid, including its solubility, melting point, and specific rotation, are crucial for understanding its behavior in various environments. However, detailed studies focusing exclusively on these physical properties were not highlighted in the reviewed literature.

Chemical Properties Analysis

The chemical properties of cis-1,3-Cyclopentanedicarboxylic acid, such as its acidity, reactivity towards different chemical reagents, and potential for forming derivatives, are fundamental to its applications in synthesis and material science. The acid's ability to form stable intramolecular hydrogen bonds significantly influences its chemical behavior and reactivity patterns (Emenike, Carroll, & Roberts, 2013).

Scientific Research Applications

  • Pharmaceutical Intermediates : Cyclopentanedicarboxylic acids, including cis-1,3-Cyclopentanedicarboxylic acid, are used in the pharmaceutical industry as intermediates. Their properties are crucial for determining the distribution of biopharmaceutically active and inactive forms in solutions, linked to their behavior in electrolytic dissociation processes (E. Kvaratskhelia, R. Kvaratskhelia, R. Kurtanidze, 2013).

  • Neuronal Excitants : The compound 1-amino-1,3-cyclopentanedicarboxylic acid, which includes cis-1,3-Cyclopentanedicarboxylic acid as a structural component, acts as an excitant in mammalian neurons. This application is significant in neuroscience research, particularly in studying the excitatory processes in the brain (K. Curry, M. Peet, D. Magnuson, H. Mclennan, 1988).

  • Conformational Analysis in Chemistry : Studies on the conformational preferences of cis-1,3-Cyclopentanedicarboxylic acid and its salts have been conducted using NMR spectroscopy. These studies are crucial for understanding the energetics of intramolecular hydrogen bonds, which are significant in the field of organic chemistry (Bright U. Emenike, W. Carroll, J. Roberts, 2013).

  • Metabotropic Receptor Agonists : The compound Trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), which is structurally related to cis-1,3-Cyclopentanedicarboxylic acid, has been shown to affect synaptic transmission in hippocampal neurons. Such studies are valuable for understanding neurotransmission and for potential therapeutic applications (N. McGuinness, R. Anwyl, M. Rowan, 1991).

  • Angiotensin Converting Enzyme Inhibitors : Derivatives of cyclopentanedicarboxylic acids have been explored for their inhibitory activity against angiotensin converting enzyme (ACE), which is significant in the treatment of hypertension and cardiovascular diseases (L. Turbanti, G. Cerbai, C. Di Bugno, et al., 1993).

  • Excitatory Amino Acid Antagonists : Certain derivatives of cyclopentanedicarboxylic acid, such as cis-2,3-Piperidinedicarboxylic acid (PDA), have been used to study excitatory amino acid synaptic receptors in the retina, contributing to our understanding of visual processing (M. Slaughter, R. Miller, 1983).

  • Peptidomimetics : The incorporation of a rigid carbocyclic scaffold, like the all-cis 4,5-dihydroxy-1,3-cyclopentanedicarboxylic acid, into peptidomimetics has been studied. This research contributes to the development of novel pharmaceutical compounds (T. Chakraborty, Animesh Ghosh, R. Nagaraj, et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(1S,3R)-cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285571
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3-Cyclopentanedicarboxylic acid

CAS RN

876-05-1
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
solvent
Reaction Step Two
Quantity
1.816 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.925 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.69 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1,3-Cyclopentanedicarboxylic acid
Reactant of Route 2
cis-1,3-Cyclopentanedicarboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-1,3-Cyclopentanedicarboxylic acid
Reactant of Route 4
cis-1,3-Cyclopentanedicarboxylic acid
Reactant of Route 5
cis-1,3-Cyclopentanedicarboxylic acid
Reactant of Route 6
Reactant of Route 6
cis-1,3-Cyclopentanedicarboxylic acid

Citations

For This Compound
51
Citations
BU Emenike, WR Carroll… - The Journal of Organic …, 2013 - ACS Publications
The conformational populations of cis-1,3-cyclopentanedicarboxylic acid (1) and its mono- and dianion were established in DMSO solution by comparing the vicinal proton–proton …
Number of citations: 11 pubs.acs.org
EC Bossert, A Donmoyer, RD Hinkel… - Analytical …, 1964 - ACS Publications
In the course of preparing 1, 3-cyclopentanedicarboxylic acid, a method was needed for the quantitative determination of its cis and trans isomers. A literature survey disclosed several …
Number of citations: 3 pubs.acs.org
RD Clark - Organic Preparations and Procedures International, 1974 - Taylor & Francis
The oxidation of norbornene to*-1, 3-~ yclopentanedicar-boxylic acid in 75%-95% yield using sodium permanganate has been reported by Birch, Oldham and Johnson.'quires the use …
Number of citations: 17 www.tandfonline.com
NW Boaz - Tetrahedron: Asymmetry, 1999 - Elsevier
cis-1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) monoesters were prepared in high overall yield and high enantiomeric purity using a three step process from cis/trans-1,3-CHDA. The …
Number of citations: 18 www.sciencedirect.com
AJ Playtis, JD Fissekis - The Journal of Organic Chemistry, 1975 - ACS Publications
In our search for the specific structural featuresnecessary for theobserved differences in certain physicochemi-cal propertiesof a- and/3-pseudouridines, we have synthesized the title …
Number of citations: 20 pubs.acs.org
SC Temin, ME Baum - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
ISOMERIC 1,3-CYCLOPENTANEDICARBOXYLIC ACIDS FROM THE OXIDATIVE OZONIZATION OF NORBORNENE Page 1 ISOJIERIC 1,3-CYCLOPENTANEDICARBOXYLIC ACIDS …
Number of citations: 6 cdnsciencepub.com
E Kvaratskhelia, R Kvaratskhelia… - ECS Transactions, 2014 - iopscience.iop.org
The dissociation parameters for the dilute (0.0001-0.01 M) solutions of cis and trans-1, 3-cyclopentanedicarboxylic acids were calculated with the aid of the original accurate and …
Number of citations: 4 iopscience.iop.org
WL Truett, DR Johnson, IM Robinson… - Journal of the …, 1960 - ACS Publications
Discussion For the work reported here, we have used a catalyst system derived from lithium aluminum tetraheptyl and titanium tetrachloride. At least two kinds of polynorbornene …
Number of citations: 360 pubs.acs.org
DC Heckert - 1965 - search.proquest.com
THE SYNTHESIS OF 2-AZABICYCLO [2.2.1] Page 1 S AAAAAA AAS AAAAAS ee AeS AAAS AAAAAA This dissertation haS been 65-13,241 microfilmed exactly as received HECKERT, …
Number of citations: 2 search.proquest.com
AF Bickel, J Knotnerus, EC Kooyman, GC Vegter - Tetrahedron, 1960 - Elsevier
In the presence of traces of acidic materials, Diels-Alder condensation of ethylene and cyclohexadiene-1,3 gives, besides the expected bicyclo[2,2,2]octene-2, the isomeric bicyclo[3,2,1] …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.